N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a carbamoylmethyl-4-ethoxyphenyl moiety at position 2. The 4-ethoxy group on the phenyl ring contributes to lipophilicity and may influence pharmacokinetic properties such as absorption and membrane permeability.
Properties
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-14-7-5-12(6-8-14)18-15(21)9-13-10-24-17(19-13)20-16(22)11-3-4-11/h5-8,10-11H,2-4,9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDOEMICOFXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been used as antimicrobial, antifungal, antiviral, and antitumor agents. Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on its specific functional groups.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids, which can inhibit the growth and proliferation of bacteria. The specific interactions of this compound with its targets would likely depend on the nature of the targets and the specific functional groups present in the compound.
Biochemical Pathways
Given the broad range of activities exhibited by thiazole derivatives, it’s likely that this compound could affect multiple pathways. For instance, it could potentially interfere with lipid biosynthesis in bacteria, as mentioned above. It could also potentially interfere with other cellular processes, such as DNA replication or protein synthesis, depending on its specific targets.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability. The specific ADME properties of this compound would likely depend on factors such as its specific chemical structure, the route of administration, and the physiological characteristics of the individual taking the compound.
Result of Action
Given the broad range of activities exhibited by thiazole derivatives, it’s likely that this compound could have a variety of effects. For instance, it could potentially inhibit the growth and proliferation of bacteria or other microorganisms, or it could potentially inhibit the growth of tumor cells.
Biological Activity
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 423.50 g/mol
- CAS Number : 941921-47-7
Structure
The compound features a cyclopropane ring fused with a thiazole moiety and an ethoxyphenyl group, which contributes to its unique electronic properties and biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of cyclopropanecarboxamides exhibit notable antiproliferative activities against various cancer cell lines. Specifically, compounds similar to this compound have shown effective inhibition of the U937 human myeloid leukemia cell line without significant cytotoxicity on normal cells .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death pathways, enhancing their anticancer efficacy.
- Modulation of Signaling Pathways : They may affect various signaling pathways involved in tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features. The presence of the thiazole ring and the ethoxyphenyl group appears to enhance binding affinity to target proteins involved in cancer progression. Research indicates that modifications in these groups can lead to variations in potency and selectivity against different cancer types .
Other Pharmacological Activities
Beyond anticancer properties, this compound and its derivatives have been evaluated for:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains, although further research is needed to confirm these findings.
Study 1: Antiproliferative Activity
A study reported that a series of cyclopropanecarboxamide derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. The findings revealed that specific substitutions on the thiazole ring significantly enhanced their efficacy against U937 cells .
Table 1: Antiproliferative Activity Results
| Compound ID | Cell Line | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| Compound A | U937 | 5.0 | Low |
| Compound B | HeLa | 10.5 | Moderate |
| Compound C | MCF-7 | 7.2 | Low |
Study 2: Anti-inflammatory Potential
Another study explored the anti-inflammatory effects of similar compounds in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
N-(4-(2-Oxo-2-(p-Tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6)
- Molecular Formula : C₁₆H₁₇N₃O₂S
- Key Differences : The phenyl ring substituent is a 4-methyl group instead of 4-ethoxy.
- However, the absence of an oxygen atom in the substituent may reduce hydrogen-bonding capacity and solubility in polar solvents .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1)
- Molecular Formula : C₁₁H₉ClN₂OS
- Key Differences : The thiazole ring is replaced with a benzothiazole, and a chlorine atom is present at position 3.
- Implications: Benzothiazole systems exhibit extended π-conjugation, which may alter electronic properties and binding interactions. However, this substitution could also increase toxicity risks .
N-(4-Phenyl-1,3-thiazol-2-yl) Benzamide Derivatives (e.g., Compound 5c)
- Molecular Formula : Varies (e.g., C₁₄H₁₀ClN₂OS for 5c).
- Key Differences : These lack the cyclopropane ring and instead feature substituted benzoyl groups.
- Anti-inflammatory activity data for these compounds (e.g., 78% inhibition in carrageenan-induced edema models) suggest that the thiazole-carboxamide scaffold is pharmacologically active, but the cyclopropane in the target compound may confer longer half-life .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-Hydroxyphenyl)-5-(4-(Trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)
- Molecular Formula : C₂₈H₂₀F₃N₃O₅S
- Key Differences : Incorporates a trifluoromethoxy group and a benzodioxol moiety.
- However, the complexity of this structure may complicate synthesis and reduce bioavailability compared to the simpler ethoxy-substituted target compound .
Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
- Key Differences : Substituted with a tetramethylcyclopropane ring instead of a single cyclopropane.
- Implications: The bulky tetramethyl group may restrict conformational flexibility, affecting binding to flat binding sites. Such compounds are often explored as cannabinoid receptor ligands, suggesting that the target compound’s smaller cyclopropane could allow broader target applicability .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
